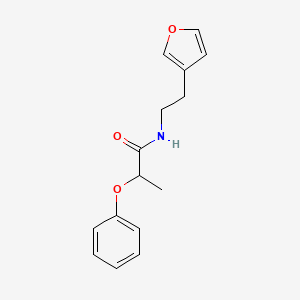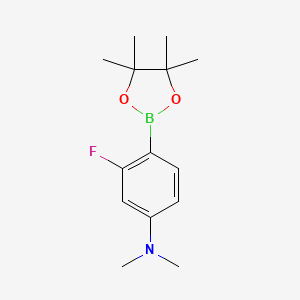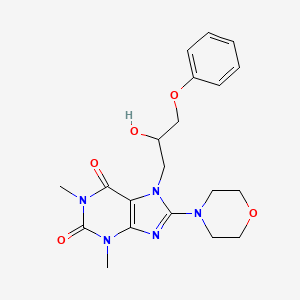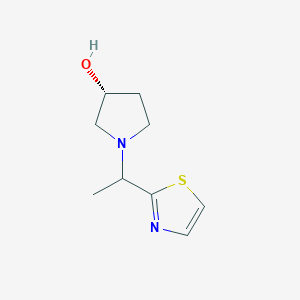
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide is a compound that has been extensively studied for its potential therapeutic applications. This compound is also known as PEPA and has been shown to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, including compounds related to N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes, characterized by their coordination environment and supramolecular architectures, have been shown to exhibit significant antioxidant activity. Such studies highlight the potential for designing metal-organic frameworks with desired properties for applications in catalysis and pharmaceuticals (Chkirate et al., 2019).
Synthesis and Antimicrobial Activity
The compound's framework has been utilized in the synthesis of novel heterocycles, demonstrating significant insecticidal and antimicrobial activities. For example, derivatives incorporating a thiadiazole moiety have shown promise against the cotton leafworm, Spodoptera littoralis. This indicates potential agricultural applications for controlling pest populations and enhancing crop protection (Fadda et al., 2017).
Chemical Synthesis and Biological Imaging
In another avenue of research, novel synthesis methods have been developed for pyrazol-4-yl- and 2H-chromene-based substituted anilines, employing the compound as a precursor. This process, facilitating the creation of a new class of molecules, opens avenues for applications in fluorescence probes for biological imaging, showcasing the compound's versatility in contributing to bioanalytical methods (Banoji et al., 2022).
Antitumor Activity
The framework of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide and its derivatives has also been explored in the context of antitumor activity. Synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has led to compounds that exhibit promising inhibitory effects on various cancer cell lines, underscoring the potential for therapeutic applications in oncology (Albratty et al., 2017).
Glutaminase Inhibition
Further research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the compound , has identified potent and selective inhibitors of kidney-type glutaminase (GLS). These inhibitors demonstrate significant potential in cancer treatment by attenuating the growth of tumor cells in both in vitro and mouse xenograft models, indicating the compound's relevance in the design of new cancer therapeutics (Shukla et al., 2012).
Propiedades
IUPAC Name |
2-indol-1-yl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(14-20-10-6-15-4-1-2-5-16(15)20)18-8-12-23-13-11-21-9-3-7-19-21/h1-7,9-10H,8,11-14H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSELLUBFDYPLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCOCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2991854.png)
![7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol](/img/structure/B2991856.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2991860.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2991861.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride](/img/structure/B2991864.png)

![2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B2991866.png)
![7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2991868.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2991870.png)


